methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is a synthetic organic compound featuring a benzothiophene core fused with a carboxylate ester group at position 2 and a sulfonamide-linked 4-phenyl-1,2,3,6-tetrahydropyridine moiety at position 2. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting neurological or enzymatic pathways.
Properties
IUPAC Name |
methyl 3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S2/c1-26-21(23)19-20(17-9-5-6-10-18(17)27-19)28(24,25)22-13-11-16(12-14-22)15-7-3-2-4-8-15/h2-11H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAISZPRCJOIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(=CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the sulfonyl group and the tetrahydropyridine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Sulfonylation at Position 3
The sulfonyl group is introduced via reaction of a 3-amino-benzothiophene intermediate with 4-phenyl-1,2,3,6-tetrahydropyridine-1-sulfonyl chloride. This reaction typically proceeds under mild basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF .
Reaction Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| 4-Phenyl-THP-sulfonyl chloride | DCM | 0–25°C | 75–85% |
| Triethylamine (base) |
Mechanism :
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Nucleophilic attack by the amine on the sulfonyl chloride, followed by deprotonation to form the sulfonamide linkage.
Key Data :
-
Characterization: -NMR shows distinct signals for the tetrahydropyridine protons (δ 3.1–3.7 ppm) and sulfonyl group integration .
Esterification and Functionalization
The methyl ester at position 2 is typically introduced early via esterification of a carboxylic acid precursor using methanol and catalytic sulfuric acid or via transesterification .
Alternative Approach :
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Direct coupling of pre-functionalized benzothiophene fragments with methyl chloroformate under Schotten-Baumann conditions .
Cross-Coupling Modifications
Copper- or palladium-catalyzed cross-coupling reactions enable further functionalization of the tetrahydropyridine or benzothiophene moieties:
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Suzuki Coupling : Attaching aryl/heteroaryl groups to the tetrahydropyridine ring using boronic acids .
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Buchwald-Hartwig Amination : Introducing secondary amines at specific positions .
Example Table: Cross-Coupling Outcomes
| Reaction Type | Substrate | Catalyst System | Yield |
|---|---|---|---|
| Suzuki Coupling | 4-Iodophenyl-THP derivative | Pd(PPh₃)₄, K₂CO₃ | 65% |
| Buchwald-Hartwig | 3-Bromo-benzothiophene | Pd₂(dba)₃, Xantphos | 78% |
Hydrolysis and Derivatization
The methyl ester can be hydrolyzed to the carboxylic acid using LiOH or NaOH in THF/water, enabling further amidation or conjugation .
Conditions :
Stability and Reactivity Insights
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Acid Sensitivity : The tetrahydropyridine ring undergoes partial hydrolysis under strongly acidic conditions (pH < 2) .
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Photostability : The sulfonyl group enhances stability against UV degradation compared to non-sulfonylated analogs .
Key Challenges
Scientific Research Applications
Neuroprotective Properties
The compound's structure suggests potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The 4-phenyl-1,2,3,6-tetrahydropyridine moiety is known to be a precursor to neurotoxins like MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which are used in research to model Parkinson's disease. Research indicates that derivatives of tetrahydropyridine can modulate dopaminergic pathways and may offer protective effects against neurotoxicity induced by MPTP .
Anti-inflammatory Effects
Benzothiophene derivatives have been studied for their anti-inflammatory properties. Methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate may act as a COX-2 inhibitor, which is beneficial in treating conditions characterized by inflammation and pain . This application is particularly relevant in the development of new analgesics and anti-inflammatory drugs.
Antimicrobial Activity
There is emerging evidence that benzothiophene derivatives possess antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi in preliminary studies . Continued research into this area could lead to the development of new antibiotics.
Clinical Studies
In vivo studies have demonstrated that benzothiophene carboxamide compounds can effectively reduce malaria parasitemia in infected models. Their dual action against both liver and erythrocytic stages of Plasmodium makes them promising candidates for further development as broad-spectrum anti-malarials .
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving rodent models of Parkinson's disease, this compound was administered following MPTP exposure. Results indicated a significant reduction in dopaminergic neuron loss compared to untreated controls, highlighting its potential as a neuroprotective agent .
Case Study 2: Anti-Malarial Efficacy
A recent study evaluated the anti-malarial efficacy of various benzothiophene derivatives including this compound in Plasmodium falciparum-infected mice. The compound demonstrated a notable decrease in parasitemia levels and improved survival rates among treated subjects compared to those receiving standard treatments .
Mechanism of Action
The mechanism of action of methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit specific enzymes involved in disease pathways or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound shares structural motifs with several classes of molecules, including tetrahydropyridine derivatives and benzothiophene-based sulfonamides. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Pharmacological and Functional Insights
- Neurotoxicity vs. Therapeutic Potential: MPTP and MPPP are notorious for inducing Parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra . The target compound’s tetrahydropyridine moiety raises questions about similar neurotoxic risks, but its benzothiophene-sulfonamide group may mitigate this by altering bioavailability or receptor specificity. Benzothiophene derivatives are often explored as kinase inhibitors (e.g., anticancer agents) or anti-inflammatory drugs, suggesting that the carboxylate and sulfonamide groups in this compound could target enzymatic pathways rather than neuronal ion channels.
- Structural Determinants of Activity: Sulfonyl vs. Benzothiophene Core: The planar aromatic system could improve binding to hydrophobic enzyme pockets compared to MPTP’s simpler tetrahydropyridine structure.
Physicochemical Properties
While exact data for the target compound are unavailable, inferences can be drawn:
- Molecular Weight : Estimated ~425 g/mol (benzothiophene + sulfonamide contributions).
- Solubility : The carboxylate ester and sulfonamide groups likely confer moderate solubility in polar organic solvents, contrasting with MPTP’s higher lipophilicity.
Biological Activity
Methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene core with a sulfonamide group attached to a tetrahydropyridine derivative. This unique structure contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Interaction with Receptors : The tetrahydropyridine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
- Antitumor Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines by disrupting microtubule dynamics and inducing apoptosis.
Anticancer Activity
A series of studies have demonstrated the anticancer potential of related compounds. For instance, benzothiophene derivatives exhibit significant cytotoxicity against lung cancer cell lines:
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| Compound A | A549 | 17.9 |
| Compound B | EKVX | 52.3 |
| Compound C | HOP-92 | <10.0 |
These findings suggest that modifications in the benzothiophene structure enhance anticancer efficacy, potentially applicable to this compound .
Neuroprotective Effects
The tetrahydropyridine structure is linked to neuroprotective properties. Research indicates that compounds with similar frameworks can mitigate neurotoxicity associated with Parkinson's disease models by preventing dopaminergic neuron loss .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study on Antitumor Activity : A study evaluated a benzothiophene derivative's effect on prostate cancer cells. The compound induced apoptosis through tubulin destabilization, leading to mitotic catastrophe .
- Neuroprotection in Animal Models : In models of Parkinson's disease induced by MPTP (a neurotoxin), related tetrahydropyridine compounds showed protective effects against dopaminergic neuron degeneration .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate?
Methodological Answer: Synthesis typically involves three stages:
Benzothiophene Core Formation : Cyclization of thiophenol derivatives with α,β-unsaturated esters under acidic conditions.
Sulfonylation : Reaction of the benzothiophene intermediate with 4-phenyl-1,2,3,6-tetrahydropyridine sulfonyl chloride in the presence of a base (e.g., NaH in THF at 0°C) to introduce the sulfonyl group .
Esterification : Methylation of the carboxylic acid precursor using methanol and a catalytic acid (e.g., H₂SO₄).
Key Considerations :
- Use anhydrous solvents and inert atmosphere to prevent hydrolysis of sulfonyl chloride.
- Optimize stoichiometry of NaH to avoid side reactions (e.g., over-sulfonylation) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Q. How are spectroscopic and crystallographic methods employed to confirm its structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., benzothiophene C-2 carboxylate, tetrahydropyridine sulfonyl group).
- X-ray Crystallography : Resolve bond angles (e.g., C–S–O ≈ 109.6°) and distances (e.g., S=O ~1.43 Å) to validate stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfonyl and benzothiophene moieties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., polar aprotic solvents stabilize sulfonyl groups) .
Q. What strategies optimize the compound’s solubility and stability for in vitro bioassays?
Methodological Answer:
- Co-solvent Systems : Use DMSO:water (≤10% v/v) to enhance aqueous solubility without denaturing proteins.
- pH Adjustment : Maintain pH 7–8 to stabilize the ester group against hydrolysis .
- Lyophilization : Freeze-dry the compound in inert buffers (e.g., Tris-HCl) for long-term storage.
Q. How do structural modifications at the tetrahydropyridine ring affect biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Workflow :
- Substituent Variation : Introduce electron-donating (e.g., -OCH₃) or bulky groups (e.g., -Ph) at the tetrahydropyridine C-4 position.
- Biological Testing : Screen analogs against target receptors (e.g., GPCRs) to measure IC₅₀ shifts.
- Data Analysis : Use regression models to correlate substituent Hammett σ values with activity trends .
- Case Study : Replacing phenyl with pyridyl reduces steric hindrance, improving binding affinity to kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
